2-Bromo-3-fluoroprop-1-ene

Catalog No.
S3157161
CAS No.
53531-46-7
M.F
C3H4BrF
M. Wt
138.967
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-fluoroprop-1-ene

CAS Number

53531-46-7

Product Name

2-Bromo-3-fluoroprop-1-ene

IUPAC Name

2-bromo-3-fluoroprop-1-ene

Molecular Formula

C3H4BrF

Molecular Weight

138.967

InChI

InChI=1S/C3H4BrF/c1-3(4)2-5/h1-2H2

InChI Key

FQRNRVRRDJTLRQ-UHFFFAOYSA-N

SMILES

C=C(CF)Br

Solubility

not available

2-Bromo-3-fluoroprop-1-ene is an organobromine and organofluorine compound with the molecular formula C3H4BrF\text{C}_3\text{H}_4\text{BrF}. It features a propene backbone with a bromine atom at the second carbon and a fluorine atom at the third carbon. This compound is notable for its unique combination of halogen substituents, which influences its chemical reactivity and potential applications in various fields, including organic synthesis and materials science. The compound exists as a colorless liquid under standard conditions and is characterized by its distinct chemical properties due to the presence of both bromine and fluorine atoms.

  • Substitution Reactions: The bromine or fluorine atoms can be replaced by other nucleophiles, leading to the formation of different products. This is particularly relevant in organic synthesis where functional group transformations are desired.
  • Elimination Reactions: Under certain conditions, this compound can lose a hydrogen atom and a halogen atom to form alkenes. This reaction is significant for generating more complex structures from simpler precursors.
  • Oxidation and Reduction Reactions: Depending on the reagents used, 2-Bromo-3-fluoroprop-1-ene can be oxidized or reduced, resulting in various derivatives. Common reagents for these reactions include hydroxide ions for elimination and various nucleophiles for substitution .

While specific biological activity data for 2-Bromo-3-fluoroprop-1-ene is limited, compounds with similar structures often exhibit interesting biological properties. For instance, halogenated alkenes can act as intermediates in the synthesis of biologically active molecules, including pharmaceuticals. The presence of bromine and fluorine may enhance lipophilicity and biological activity, making such compounds useful in medicinal chemistry .

The synthesis of 2-Bromo-3-fluoroprop-1-ene can be achieved through several methods:

  • Halogenation of Propene: A common method involves the direct halogenation of propene using bromine and fluorine under controlled conditions. This method typically requires specific catalysts to optimize yield and purity.
  • Reactions with Fluorinating Agents: The use of specialized fluorinating agents can introduce the fluorine atom selectively at the desired position on the propene molecule.
  • Substitution Reactions: Starting from other halogenated alkenes or alkyl halides, substitution reactions can be employed to introduce the bromine and fluorine atoms .

2-Bromo-3-fluoroprop-1-ene has several applications:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules, particularly those involving halogenated functionalities.
  • Material Science: The compound may be utilized in developing specialty chemicals and polymers due to its unique properties derived from the presence of both bromine and fluorine.
  • Pharmaceutical Development: Its structure can lead to novel compounds with potential therapeutic effects .

Studies on the interactions of 2-Bromo-3-fluoroprop-1-ene with various nucleophiles have shown that it can participate in diverse chemical processes, including nucleophilic substitutions that are essential for creating complex organic structures. Understanding these interactions is crucial for optimizing synthetic pathways in pharmaceutical chemistry .

Several compounds share structural similarities with 2-Bromo-3-fluoroprop-1-ene, each exhibiting unique properties:

Compound NameStructure TypeNotable Features
1-Bromo-2-fluoropropeneHalogenated alkeneContains bromine at position one; different reactivity profile.
3-Bromo-2-fluoropropeneHalogenated alkeneBromine at position three; used in carbon-fluorine bond formation.
1-Chloro-2-fluoropropeneHalogenated alkeneChlorine instead of bromine; different chemical reactivity.
2-Bromo-3,3,3-trifluoropropaneHalogenated alkaneContains three fluorines; significantly alters physical properties.

The uniqueness of 2-Bromo-3-fluoroprop-1-ene lies in its specific combination of bromine and fluorine atoms, which imparts distinct chemical properties compared to other halogenated alkenes .

XLogP3

1.7

Dates

Modify: 2024-04-14

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